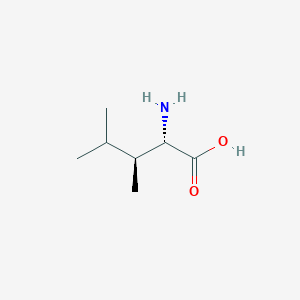

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23262-01-3 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |

InChI Key |

VFEDCKXLINRKLV-WDSKDSINSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)C(C)C |

Canonical SMILES |

CC(C)C(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid, presents a unique structural motif of interest in medicinal chemistry and drug design. As a derivative of isoleucine, its distinct dimethyl substitution pattern at the 3 and 4 positions can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their determination. Understanding these characteristics is paramount for its potential application in drug development, from formulation to predicting its fate within a biological system.

Molecular Structure and Identity

A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.

2D Structure of this compound [1]

Core Physicochemical Properties

| Property | Value/Range | Comments and Significance in Drug Development |

| Molecular Formula | C7H15NO2 | Provides the elemental composition. |

| Molecular Weight | 145.20 g/mol [1][2] | A key parameter for calculating molar concentrations and dosage. This value is well within the range for small molecule drugs. |

| Melting Point | ~288 °C (decomposes) (for L-isoleucine) | Indicates the purity and stability of the solid form. A high melting point is typical for amino acids due to their zwitterionic nature and strong intermolecular forces. |

| Boiling Point | Data not available | Amino acids typically decompose at high temperatures before boiling. |

| pKa (Acid Dissociation Constant) | pKa1 (α-carboxyl): ~2.36 (for L-isoleucine)[3] pKa2 (α-amino): ~9.60 (for L-isoleucine)[3] | Crucial for predicting the ionization state at different physiological pHs, which in turn governs solubility, absorption, and receptor binding.[4][5][6] The α-carboxyl group will be deprotonated and negatively charged at physiological pH (~7.4), while the α-amino group will be protonated and positively charged. |

| logP (Octanol-Water Partition Coefficient) | -1.5 (Computed XLogP3)[1][2][7] | A measure of lipophilicity. A negative logP indicates that the compound is more soluble in water than in octanol (a surrogate for lipid membranes), suggesting it is hydrophilic.[8][9] Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[10][11] |

| Water Solubility | Predicted to be low and pH-dependent | As a branched-chain amino acid, its solubility is expected to be limited, especially around its isoelectric point.[12] Solubility is a critical factor for oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[13][][15] |

The Critical Role of Physicochemical Properties in ADME

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is intimately linked to its physicochemical properties.[16][17][18] A thorough understanding of these parameters is therefore essential for predicting a compound's in vivo behavior and potential for success as a therapeutic agent.

-

Absorption: The pKa of a molecule dictates its ionization state in the varying pH environments of the gastrointestinal tract.[19][20] For a compound like this compound, which will be zwitterionic at physiological pH, absorption will likely be mediated by amino acid transporters rather than passive diffusion across lipid membranes. Its low predicted logP further supports this hypothesis.

-

Distribution: Once absorbed, the distribution of a drug throughout the body is influenced by its solubility in plasma and its ability to cross biological membranes to reach its target tissues.[17] The hydrophilic nature of this amino acid (negative logP) suggests it will likely have a high volume of distribution in the aqueous compartments of the body.

-

Metabolism and Excretion: While not directly determined by the physicochemical properties discussed here, factors like lipophilicity can influence the rate of metabolism. Highly lipophilic compounds are more readily taken up by hepatocytes for metabolism. The route of excretion is also influenced by solubility; water-soluble compounds are more readily eliminated by the kidneys.[6]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of these properties should follow standardized and validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[21]

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) are fundamental to understanding the ionization behavior of a molecule in solution. Potentiometric titration is a robust and widely used method for this purpose.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity. The shake-flask method, though labor-intensive, provides a direct and reliable measurement.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow for logP Determination (Shake-Flask Method)

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound, particularly its molecular weight, predicted pKa values, and low lipophilicity, provide a foundational understanding for its potential development as a therapeutic agent. While experimental data for some parameters are currently lacking, the use of data from the close structural analog L-isoleucine offers a pragmatic starting point for in silico modeling and initial formulation strategies. The detailed experimental protocols provided herein serve as a guide for the rigorous, in-house characterization of this and other novel chemical entities, ensuring the generation of high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline.

References

-

Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

How does solubility affect oral bioavailability? - Patsnap Synapse. (2025, May 29). Retrieved March 7, 2026, from [Link]

-

logP - MolModa Documentation - Durrant Lab. (n.d.). Retrieved March 7, 2026, from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved March 7, 2026, from [Link]

-

What is pKa and how is it used in drug development?. (2023, December 13). Retrieved March 7, 2026, from [Link]

-

Influence of biopolymers on the solubility of branched-chain amino acids and stability of their solutions - PubMed. (2018, January 15). Retrieved March 7, 2026, from [Link]

-

Introduction to log P and log D in drug development - Pion. (2024, January 16). Retrieved March 7, 2026, from [Link]

-

Solubility calculations of branched and linear amino acids using lattice cluster theory. (2014, April 9). Retrieved March 7, 2026, from [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17). Retrieved March 7, 2026, from [Link]

-

What does pKa mean and why can it influence drug absorption and excretion? - AWS. (2018, May 1). Retrieved March 7, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved March 7, 2026, from [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). Retrieved March 7, 2026, from [Link]

-

Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). Retrieved March 7, 2026, from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved March 7, 2026, from [Link]

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021, July 31). Retrieved March 7, 2026, from [Link]

-

Nanosuspended branched chain amino acids: the influence of stabilizers on their solubility and colloidal stability. - R Discovery. (2017, May 29). Retrieved March 7, 2026, from [Link]

-

Influence of lysolecithin and Tween 80 on the colloidal stability of branched chain amino acids in a nanosuspension system. - CABI Digital Library. (n.d.). Retrieved March 7, 2026, from [Link]

-

Early ADME And Physical-Chemistry Properties - SpiroChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

LogP - GARDP Revive. (n.d.). Retrieved March 7, 2026, from [Link]

-

Characterize the physicochemical parameters early - Admescope. (2022, May 11). Retrieved March 7, 2026, from [Link]

-

ADME Properties - Cambridge MedChem Consulting. (2019, November 25). Retrieved March 7, 2026, from [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (n.d.). Retrieved March 7, 2026, from [Link]

-

The Influence of Physicochemical Properties on ADME - PhysChem Forum. (n.d.). Retrieved March 7, 2026, from [Link]

-

L-Isoleucine - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

L-Isoleucine - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

This compound | C7H15NO2 | CID 23647966 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Convenient resolution method for the preparation of isoleucine optical isomers. (n.d.). Retrieved March 7, 2026, from [Link]

-

L-Isoleucine | C6H13NO2 | CID 6306 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

(2S,3S)-2-amino-3-methylpentanoic acid;(2R) - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-amino-3,4-dimethylpentanoic acid (C7H15NO2) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

-

Ch27 pKa and pI values - University of Calgary. (n.d.). Retrieved March 7, 2026, from [Link]

-

Amino acid pKa and pKi values - Isca Biochemicals. (n.d.). Retrieved March 7, 2026, from [Link]

-

Isoleucine and Leucine - Rapid Novor. (2021, July 7). Retrieved March 7, 2026, from [Link]

-

Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid - Ligandbook. (2016, September 4). Retrieved March 7, 2026, from [Link]

Sources

- 1. This compound | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 7. PubChemLite - 2-amino-3,4-dimethylpentanoic acid (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. logP - MolModa Documentation [durrantlab.pitt.edu]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. LogD/LogP - Enamine [enamine.net]

- 11. LogP – REVIVE [revive.gardp.org]

- 12. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]

- 17. admescope.com [admescope.com]

- 18. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 20. tandfonline.com [tandfonline.com]

- 21. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for (2S,3S)-2-amino-3,4-dimethylpentanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic characteristics of (2S,3S)-2-amino-3,4-dimethylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this non-proteinogenic amino acid. In the absence of extensive published experimental spectra for this specific compound, this guide leverages predictive methodologies and established analytical principles to provide a robust framework for its identification and characterization.

Introduction

This compound, a stereoisomer of 4-methylisoleucine, is a chiral amino acid of interest in synthetic chemistry and drug discovery. Its unique branched side chain can impart specific conformational constraints and properties to peptides and other bioactive molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide will first present the predicted spectroscopic data, followed by a detailed interpretation of the expected spectral features. Finally, it will provide field-proven, step-by-step protocols for acquiring high-quality experimental data.

Molecular Structure and Stereochemistry

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound possesses two chiral centers at the C2 and C3 positions, leading to its specific three-dimensional arrangement.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established algorithms and databases and serve as a strong baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~3.8 - 4.0 | d | 1H | α-H |

| ~2.0 - 2.2 | m | 1H | β-H |

| ~1.7 - 1.9 | m | 1H | γ-H |

| ~1.0 | d | 3H | γ-CH₃ |

| ~0.9 | d | 3H | δ-CH₃ |

| ~0.85 | d | 3H | δ-CH₃ |

Interpretation of ¹H NMR Spectrum:

-

α-Proton (α-H): The proton attached to the α-carbon is expected to appear as a doublet due to coupling with the β-proton. Its chemical shift will be in the range typical for α-protons of amino acids.

-

β-Proton (β-H): This proton will likely be a multiplet due to coupling with the α-proton, the γ-proton, and the protons of the γ-methyl group.

-

γ-Proton (γ-H): This proton will also be a multiplet, coupling with the β-proton and the six protons of the two δ-methyl groups.

-

Methyl Groups (γ-CH₃, δ-CH₃): The three methyl groups will appear as doublets due to coupling with their adjacent methine protons. The two δ-methyl groups attached to the same carbon may be diastereotopic and thus have slightly different chemical shifts.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 - 180 | C=O (Carboxyl) |

| ~55 - 60 | Cα |

| ~35 - 40 | Cβ |

| ~30 - 35 | Cγ |

| ~15 - 20 | γ-CH₃ |

| ~10 - 15 | δ-CH₃ |

| ~10 - 15 | δ-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

α-Carbon (Cα): The carbon attached to the amino group will appear in the typical range for α-carbons of amino acids.

-

Aliphatic Carbons (Cβ, Cγ, and methyls): The remaining carbons of the side chain will appear in the upfield aliphatic region. The chemical shifts will be influenced by their substitution and proximity to the electron-withdrawing amino and carboxyl groups.

Caption: A typical workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO₂), the expected molecular weight is approximately 145.20 g/mol .

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

-

[M+H]⁺: m/z ≈ 146.11

-

[M-H]⁻: m/z ≈ 144.10

-

Common Fragments: Loss of the carboxyl group as CO₂ (44 Da) and loss of the amino group as NH₃ (17 Da) are common fragmentation pathways for amino acids.[1]

Interpretation of Mass Spectrum:

The mass spectrum will confirm the molecular weight of the compound. Tandem MS (MS/MS) experiments would be necessary to elucidate the specific fragmentation patterns, which can further confirm the structure of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2800-3000 | C-H stretch (aliphatic) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1550-1650 | N-H bend (amine) |

| 1350-1480 | C-H bend (alkane) |

Interpretation of IR Spectrum:

The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the amine (N-H bend) functional groups. The presence of strong aliphatic C-H stretching and bending bands will confirm the hydrocarbon nature of the side chain.

Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to established protocols are essential.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is often a good choice.

-

Gently vortex or sonicate the sample until it is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Consider acquiring 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the definitive assignment of proton and carbon signals.[2]

-

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the amino acid (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid (e.g., 0.1%).[3]

-

-

Data Acquisition:

-

Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire full scan mass spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation data for structural confirmation.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, coupled with robust experimental protocols for data acquisition. While the presented data is predictive, it is grounded in well-established spectroscopic principles and provides a strong foundation for researchers working with this and other novel amino acids. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary suite of tools for the unambiguous identification and characterization of such compounds, which is a critical step in their application in drug discovery and development.

References

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

PubMed. (2013, January 15). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

-

brc.hu. (n.d.). Sample preparation for mass spectrometry. Retrieved from [Link]

-

Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

PMC. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

-

BioPchem. (2024, August 22). NMR Software & Simulations. Retrieved from [Link]

- Google Patents. (n.d.). US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.

-

G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

YouTube. (2021, October 14). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. Retrieved from [Link]

-

Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

Specac Ltd. (n.d.). Infrared Frequency Lookup Tool. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

-

Specac. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

-

peptide nmr. (n.d.). Retrieved from [Link]

-

SARomics. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Tohoku University. (2018, October 6). ATR-FTIR Spectroscopy and Its Relevance to Probe the Molecular-Level Interactions Between Amino Acids and Metal-Oxide Nanoparticles at Solid/Aqueous Interface. Retrieved from [Link]

-

. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CASPRE. (n.d.). Retrieved from [Link]

-

Spiral. (n.d.). 1 Recent applications of ATR FTIR spectroscopy and imaging to proteins Stefanie E. Glassforda, Bernadette Byrneb, Sergei G. Kaza. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethylpentanoic acid. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3,4-dimethylpentanoic acid (C7H15NO2). Retrieved from [Link]

-

Ligandbook. (2016, September 4). Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

Sources

(2S,3S)-2-amino-3,4-dimethylpentanoic acid CAS number and identifiers

This guide details the chemical identity, structural properties, and synthetic methodologies for (2S,3S)-2-amino-3,4-dimethylpentanoic acid , a non-proteinogenic amino acid often referred to as 4-Methyl-L-isoleucine .

Part 1: Chemical Identity & Identifiers[1]

This compound is a specific stereoisomer of a branched-chain amino acid, structurally analogous to L-Isoleucine but with an additional methyl group at the

Core Identifiers

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 4-Methyl-L-isoleucine; L- |

| CAS Number | 23262-01-3 (Specific to (2S,3S) isomer) |

| Generic CAS | 1314900-53-2 (Racemic or unspecified stereochemistry) |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| SMILES | CC)C(=O)O |

| InChI Key | VFEDCKXLINRKLV-WDSKDSINSA-N |

| Appearance | White to off-white crystalline solid |

Nomenclature Clarification

-

4-Methyl-L-isoleucine: This is the most structurally descriptive common name. L-Isoleucine is (2S,3S)-2-amino-3-methylpentanoic acid. Adding a methyl group to position 4 results in the target compound while retaining the (2S,3S) configuration.

-

-Methylleucine: Often used loosely, but technically "Leucine" is 2-amino-4-methylpentanoic acid. Adding a methyl at the

Part 2: Stereochemical & Structural Analysis

The biological activity and utility of this compound rely heavily on its specific (2S,3S) configuration.[1] In peptide synthesis, this stereochemistry mimics the natural L-amino acid profile, ensuring compatibility with chiral receptors while the extra methyl group provides steric occlusion.

Structural Visualization[8]

Figure 1: Structural logic of this compound highlighting stereocenters.[2]

Conformational Impact

The bulky 1,2-dimethylpropyl side chain creates significant A(1,3) strain when incorporated into a peptide chain.[1] This restricts the rotation around the

Part 3: Synthesis & Manufacturing

Synthesizing this compound is challenging due to the need to control two adjacent stereocenters (C2 and C3). The Evans Chiral Auxiliary method is the standard authoritative protocol for research-scale production, offering high diastereoselectivity.

Protocol: Diastereoselective Synthesis via Evans Auxiliary

This method utilizes a chiral oxazolidinone to direct the stereochemistry of the alkylation step.

Step 1: Preparation of the Electrophile

-

Reagent: 2-Bromo-3-methylbutane (or the corresponding iodide for higher reactivity).

-

Note: Secondary halides are sluggish electrophiles. The use of highly reactive enolates or specific solvating agents (HMPA/DMPU) is often required.

Step 2: Acylation of the Auxiliary

-

Reagents: (S)-4-benzyl-2-oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride.

-

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF at -78°C.

-

Add n-BuLi (1.1 eq) to deprotonate the auxiliary.

-

Add Propionyl chloride to form the N-propionyl oxazolidinone .

-

Step 3: Asymmetric Alkylation (The Critical Step)

-

Reagents: NaHMDS (Sodium hexamethyldisilazide) or LDA, 2-iodo-3-methylbutane.

-

Mechanism: The base forms a Z-enolate. The chiral auxiliary shields one face of the enolate, forcing the electrophile to approach from the opposite side.

-

Procedure:

-

Cool the N-propionyl oxazolidinone solution to -78°C.

-

Add NaHMDS (1.1 eq) to generate the enolate. Stir for 30-60 min.

-

Add 2-iodo-3-methylbutane (excess).

-

Allow to warm slowly to 0°C. The steric bulk of the electrophile may require prolonged reaction times.

-

Result: Formation of the (2S,3S)-precursor with high diastereomeric excess (de > 95%).

-

Step 4: Chiral Auxiliary Removal & Amination

-

Method: The alkylated product is hydrolyzed to the acid, then converted to the amino acid via a Curtius rearrangement or electrophilic amination (using di-tert-butyl azodicarboxylate).

-

Alternative (Direct Amination): Using the Evans-Vederas protocol where the enolate is trapped with trisyl azide (

) to install the nitrogen directly, followed by reduction.

Figure 2: Synthetic workflow for the asymmetric production of the target amino acid.

Part 4: Applications in Drug Design

Metabolic Stability (Proteolysis Resistance)

Peptides containing natural amino acids are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). The incorporation of this compound introduces a steric shield around the peptide bond. The bulky side chain prevents the protease active site from accessing the carbonyl carbon, significantly extending the plasma half-life of the therapeutic peptide.

Conformational Constraint

In drug design, flexible peptides often bind promiscuously to multiple receptors, leading to side effects. By using this bulky analog, researchers can "lock" the peptide into a bioactive conformation (e.g., an

Hydrophobic Interaction

The enhanced lipophilicity (compared to Isoleucine) can improve membrane permeability and increase binding affinity to hydrophobic pockets in GPCRs or enzyme active sites.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following analytical parameters should be verified.

-

1H NMR (D2O/DCl): Look for the characteristic doublet-of-doublets for the

-proton (approx. 3.8-4.0 ppm) and the distinct methyl signals (two doublets for the isopropyl terminus, one doublet for the C3-methyl). -

Mass Spectrometry (ESI-MS):

. -

Optical Rotation: Specific rotation

is a critical purity check. For the (2S,3S) isomer, values are typically positive in acidic solution (similar to L-Isoleucine,

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23647966, this compound. Retrieved from [Link]

Sources

Role of (2S,3S)-2-amino-3,4-dimethylpentanoic acid in peptide structure

The Structural and Functional Role of (2S,3S)-2-Amino-3,4-dimethylpentanoic Acid in Peptide Engineering A Technical Whitepaper for Foldamer Design and Structural Biology

Executive Summary

The non-canonical amino acid This compound —commonly known as 4-methylisoleucine (4-MeIle) —represents a frontier in peptidomimetic engineering. Originally identified as an extraterrestrial organic compound in carbonaceous chondrites like the Murchison meteorite[1], this highly branched aliphatic amino acid has garnered significant attention in modern drug development. Due to its extreme steric bulk (featuring both

Chemical Identity and Steric Architecture

To understand the structural utility of 4-MeIle, one must first analyze its topology. The molecule consists of a pentanoic acid backbone with an amino group at C2 (

Unlike isoleucine, which possesses a sec-butyl side chain, the side chain of 4-MeIle is a 1,2-dimethylpropyl group . This creates a unique steric environment:

-

-Branching: Restricts rotation around the N-C

- -Branching: The isopropyl terminal creates a massive hydrophobic umbrella that shields the adjacent peptide bonds.

When incorporated into a peptide chain, the

Table 1: Comparative Steric and Thermodynamic Parameters of Aliphatic Amino Acids

| Amino Acid | Side Chain Structure | Ramachandran Preference | Hydrophobicity (LogP) | ||

| Alanine | -CH | No | No | Low | |

| Valine | -CH(CH | Yes | No | Moderate | |

| Isoleucine | -CH(CH | Yes | Linear | High | |

| 4-MeIle | -CH(CH | Yes | Branched | Strict | Very High |

Biological Interactions: The Tlp3 Chemoreceptor Case Study

Beyond its use as a passive structural scaffold, 4-MeIle is a potent biological effector. Pathogenic bacteria, such as Campylobacter jejuni, utilize chemotaxis to navigate the host intestinal tract. The C. jejuni chemoreceptor Tlp3 features a dCache ligand-binding domain (LBD) that specifically recognizes hydrophobic amino acids[5].

X-ray crystallographic studies (PDB: 6W3O) reveal that 4-MeIle binds directly to the Tlp3 LBD as a powerful chemoattractant[6][7]. The causality behind this high-affinity binding lies in the hydrophobic effect: upon entering the binding pocket, >99% of the accessible surface area of 4-MeIle is buried, displacing highly ordered water molecules and driving the interaction entropically[7].

Fig 1. Chemotaxis signaling cascade triggered by 4-methylisoleucine binding to Tlp3.

Experimental Workflows & Self-Validating Protocols

Working with highly hindered amino acids requires significant deviations from standard biochemical protocols. Below are the optimized methodologies for synthesizing and structurally characterizing 4-MeIle-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of 4-MeIle Peptides

Standard coupling reagents (e.g., HBTU/HOBt) fail to couple 4-MeIle efficiently because the 1,2-dimethylpropyl side chain sterically blocks the nucleophilic attack of the resin-bound amine onto the activated carboxylate.

Causality-Driven Protocol:

-

Activation: Use HATU and HOAt with N,N-Diisopropylethylamine (DIEA) in DMF. Why? HOAt forms a highly reactive 7-aza-benzotriazole active ester. The nitrogen atom at position 7 provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and overcome the steric barrier.

-

Microwave-Assisted Coupling: Heat the reaction to 75°C for 15 minutes. Why? The thermal energy is required to cross the high activation energy (

) threshold imposed by the -

Self-Validation (Kaiser Test): Perform a ninhydrin-based Kaiser test. If the resin beads turn blue (indicating unreacted primary amines due to incomplete coupling), automatically trigger a second coupling cycle before proceeding to deprotection.

-

Capping: Treat with acetic anhydride. Why? To permanently acetylate any unreacted sequences, preventing the formation of deletion sequences that are chromatographically inseparable from the target peptide.

Fig 2. Self-validating SPPS workflow for sterically hindered 4-methylisoleucine.

Structural Elucidation via X-Ray Crystallography

To confirm the Ramachandran angles induced by 4-MeIle, X-ray crystallography of the peptide-receptor complex (e.g., Tlp3) is required[8].

Causality-Driven Protocol:

-

Co-Crystallization: Mix the purified protein (10 mg/mL) with a 5-fold molar excess of 4-MeIle. Use the hanging-drop vapor diffusion method. Why? Vapor diffusion allows the drop to slowly dehydrate against a reservoir solution, gently pushing the protein-ligand complex into a state of supersaturation where ordered nucleation occurs rather than amorphous precipitation.

-

Cryoprotection: Briefly soak the crystal in the mother liquor supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen. Why? Glycerol disrupts the hydrogen-bonding network of water, preventing the formation of crystalline ice which would otherwise diffract X-rays and obscure the protein's diffraction pattern.

-

Validation: Process diffraction data and validate the backbone geometry using a Ramachandran plot. For 4-MeIle, the

and

Strategic Implications in Drug Development

The incorporation of this compound into therapeutic peptides offers two massive advantages for drug developers:

-

Conformational Locking: By forcing the peptide into a rigid

-strand, the entropic cost of binding to a target receptor is pre-paid, drastically increasing binding affinity ( -

Proteolytic Immunity: The dense hydrophobic cloud generated by the

-isopropyl group physically blocks proteases (like trypsin or pepsin) from accessing the scissile peptide bond, significantly extending the in vivo half-life of the peptide biologic.

References

-

PubChem. "this compound". National Institutes of Health (NIH). URL:[Link]

-

Khan, M.F., Machuca, M.A., Rahman, M.M., Roujeinikova, A. "Structure-Activity Relationship Study Reveals the Molecular Basis for Specific Sensing of Hydrophobic Amino Acids by the Campylobacter jejuni Chemoreceptor Tlp3". Biomolecules (MDPI). URL:[Link]

-

RCSB Protein Data Bank. "6W3O: Crystal structure of ligand-binding domain of Campylobacter jejuni chemoreceptor Tlp3 in complex with 4-methylisoleucine". RCSB PDB. URL: [Link]

-

Burton, A.S., et al. "The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System". NASA Technical Reports Server. URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. This compound | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. reddit.com [reddit.com]

- 5. Structure-Activity Relationship Study Reveals the Molecular Basis for Specific Sensing of Hydrophobic Amino Acids by the Campylobacter jejuni Chemoreceptor Tlp3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. mdpi.com [mdpi.com]

- 8. wwPDB: pdb_00006w3o [wwpdb.org]

Thermodynamic Architecture of Non-Proteinogenic Amino Acids (NPAAs) in Peptide Drug Design

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) represents a paradigm shift in modern peptide therapeutics, moving beyond simple sequence mimickry to the precise engineering of thermodynamic landscapes. For the drug development scientist, NPAAs are not merely structural analogs; they are thermodynamic tools used to modulate entropy (

The Physicochemical Landscape of NPAAs

The thermodynamic behavior of a peptide is the sum of its parts. NPAAs introduce unique side-chain chemistries and backbone geometries that deviate from the standard 20 proteinogenic amino acids (PAAs). Understanding these deviations is critical for rational design.

Electronic and Solvation Thermodynamics

Unlike PAAs, which occupy a specific island of pKa and lipophilicity values, NPAAs allow for the fine-tuning of charge states and solvation energies.

-

Ornithine (Orn) vs. Lysine: Ornithine possesses a shorter side chain (

reduction) than Lysine. This reduces the entropic cost of side-chain ordering upon binding but alters the pKa of the -

Citrulline (Cit) vs. Arginine: Citrulline is the isostere of Arginine where the guanidinium group is replaced by a urea group. This abolishes the positive charge at physiological pH, dramatically altering

and allowing the residue to act as a neutral hydrogen bond donor/acceptor rather than a cationic anchor.

Conformational Entropy ( )

The introduction of NPAAs often serves to pre-organize peptide conformation, reducing the entropic penalty of folding (

-

-Disubstituted Amino Acids (e.g., Aib): These introduce severe steric clashes in the Ramachandran plot, restricting

-

N-Methylation: Eliminates a hydrogen bond donor and introduces steric bulk, often forcing the backbone into specific turn conformations (e.g., cis-peptide bonds) and improving membrane permeability by lowering the desolvation energy penalty.

Table 1: Comparative Physicochemical & Thermodynamic Properties[1]

| Amino Acid Class | Representative NPAA | Structural Modification | Thermodynamic Impact | pKa (Side Chain) | |

| Cationic Analogs | Ornithine (Orn) | Shortened Lysine homolog | Reduced side-chain entropy; altered pKa | ~10.5 | Similar to Lys, slightly less hydrophilic |

| Neutral Isosteres | Citrulline (Cit) | Urea replacement of Guanidinium | Loss of charge; H-bond donor/acceptor shift | Neutral | Significantly higher lipophilicity than Arg |

| Conformational Constrainers | Methylation at | High helical propensity; reduced | N/A | Reduced solubility compared to Ala | |

| Backbone Extenders | Extra methylene in backbone | Increased backbone flexibility; resistance to proteolysis | ~10.2 (amino) | High water solubility | |

| Chiral Inverters | D-Alanine | Inverted stereocenter | Disrupts L-helices; stabilizes | N/A | Identical to L-Ala (enantiomeric) |

Thermodynamic Stability & Folding Dynamics[1]

The core challenge in peptide drug design is balancing the free energy of folding (

Manipulating the Folding Funnel

Native peptides often have a rugged energy landscape with multiple local minima (misfolded states).

-

D-Amino Acids: Strategic placement of D-amino acids can destabilize unwanted secondary structures (like amyloidogenic

-sheets) by introducing steric "bumps" that are thermodynamically unfavorable in the aggregate lattice. -

-Amino Acids: These residues favor specific secondary structures (e.g., 14-helices) that are thermodynamically distinct from

Visualization: Impact of NPAAs on Energy Landscapes

The following diagram illustrates how NPAAs smooth the folding funnel and deepen the native state energy well.

Caption: NPAAs reduce the conformational search space, bypassing kinetic traps (misfolded states) and deepening the thermodynamic stability of the bioactive conformation.

Experimental Characterization Methodologies

To validate the thermodynamic contributions of NPAAs, precise calorimetric and spectroscopic assays are required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the thermal transition midpoint (

-

Sample Preparation:

-

Dissolve peptide in degassed buffer (e.g., 20 mM Phosphate, pH 7.4) to a concentration of 0.5–2.0 mg/mL.

-

Critical Step: Dialyze the sample against the reference buffer for 12+ hours to ensure exact chemical potential matching. Mismatched buffers create artifactual heat signals.

-

-

Instrument Setup (e.g., Nano DSC):

-

Scan Rate: 1°C/min (slower rates reduce thermal lag).

-

Pressure: 3 atm (prevents boiling/bubble formation).

-

-

Data Acquisition:

-

Perform buffer-buffer baseline scans until superimposable.

-

Load sample and scan from 10°C to 110°C.

-

-

Analysis:

-

Subtract baseline. Normalize to molar heat capacity (

). -

Integrate the area under the transition peak to calculate

. -

Interpretation: A sharper, higher-

peak in NPAA-modified peptides indicates a more cooperative and thermodynamically stable fold.

-

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the binding free energy (

-

Ligand/Protein Prep:

-

Protein (Receptor) in cell: 10–50

M. -

Peptide (Ligand) in syringe: 10–20x cell concentration.

-

Solvent Match: Both must be in identical buffers (use final dialysis buffer for dilution).

-

-

Titration Sequence:

-

Temperature: 25°C (standard) or physiological 37°C.

-

Injections: 1 x 0.4

L (dummy injection), followed by 19 x 2.0 -

Spacing: 180 seconds (allow signal to return to baseline).

-

-

Thermodynamic Signature Analysis:

-

Enthalpy Driven (

): Indicates optimized hydrogen bonding and van der Waals contacts (often improved by specific NPAA side chains like Citrulline). -

Entropy Driven (

): Indicates hydrophobic effect or conformational pre-organization. Key Insight: If an NPAA (e.g., Aib) restricts the peptide's flexibility before binding, the entropic penalty of binding is reduced, making

-

Visualization: Thermodynamic Profiling Workflow

Caption: Integrated workflow ensuring only thermodynamically viable NPAA-peptides progress to lead selection.

Case Studies in Thermodynamic Engineering

Compstatin Analogs: Entropic Optimization

Compstatin is a cyclic peptide inhibitor of complement component C3. Early generations suffered from rapid clearance.

-

Modification: Incorporation of N-methylated amino acids and D-amino acids in the backbone.

-

Thermodynamic Outcome: The backbone methylation reduced the solvation energy penalty (more hydrophobic) and restricted the conformational ensemble. ITC analysis revealed that while

remained similar to the parent, the entropic contribution (

Antimicrobial Peptides (AMPs): Helical Stabilization

Magainin-derived AMPs often lose helicity in serum, leading to proteolytic degradation.

-

Modification: Substitution of Alanine with

-Aminoisobutyric acid (Aib) and 1-aminocyclohexanecarboxylic acid . -

Thermodynamic Outcome: Aib acts as a helical inducer. DSC studies showed an increase in the helix-coil transition temperature (

). The thermodynamic stabilization of the amphipathic helix directly correlated with increased antimicrobial potency and resistance to trypsin digestion, as the protease could not access the rigidified backbone [2].

References

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids . MDPI Antibiotics. Available at: [Link]

-

Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues . National Institutes of Health (PMC). Available at: [Link]

-

Characterizing Protein Stability by DSC . TA Instruments.[1] Available at: [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design . Frontiers in Pharmacology. Available at: [Link]

Sources

Technical Guide: Asymmetric Synthesis and Structural Validation of 4-Methyl-L-Isoleucine

The following technical guide is structured to provide a comprehensive, rigorous, and actionable resource for the synthesis and characterization of 4-Methyl-L-isoleucine.

Executive Summary & Compound Profile

4-Methyl-L-isoleucine (also designated as (2S,3S)-2-amino-3,4-dimethylpentanoic acid ) is a non-proteinogenic

In drug development, this residue is critical for:

-

Conformational Constraint: The contiguous stereocenters (C2, C3) and the bulky isopropyl terminus restrict

and -

Proteolytic Stability: The steric bulk adjacent to the peptide bond hinders enzymatic access, extending the in vivo half-life of therapeutic peptides.[2]

-

Hydrophobic Packing: It serves as a "super-isoleucine," filling hydrophobic pockets in receptor binding sites more effectively than natural aliphatic residues.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methylisoleucine, |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Stereocenters | C2 (S), C3 (S) |

| Side Chain | 1,2-dimethylpropyl |

Advanced Synthetic Strategies

The synthesis of 4-Methyl-L-isoleucine is synthetically demanding due to the requirement for absolute stereocontrol over two contiguous chiral centers (C2 and C3). Simple alkylation of glycine enolates often yields diastereomeric mixtures.

The Kazmaier Chelate-Enolate Claisen Rearrangement is selected here as the primary protocol due to its superior diastereoselectivity and ability to generate the carbon skeleton with defined stereochemistry in a single step.

Protocol A: Kazmaier Chelate-Enolate Claisen Rearrangement

This method utilizes the [3,3]-sigmatropic rearrangement of a chelated glycine ester enolate to establish the C2-C3 bond with high syn- or anti-selectivity, followed by hydrogenation.

Step 1: Esterification

Reaction: N-Protected Glycine + Allylic Alcohol

-

Reagents: N-Cbz-Glycine, (E)-3-methyl-2-buten-2-ol (or specific chiral allylic alcohol precursor), DCC, DMAP.

-

Mechanism: Steglich esterification.

Step 2: Claisen Rearrangement (Key Step)

Reaction: Allylic Ester

-

Reagents: LDA (Lithium Diisopropylamide),

(Chelating agent), THF, -78°C to RT. -

Causality: The addition of

forms a rigid chelated metal enolate. Upon warming, the enolate undergoes a suprafacial [3,3]-sigmatropic rearrangement. The chair-like transition state dictates the relative stereochemistry (typically syn for Z-enolates). -

Outcome: Formation of the protected (2S,3S)-2-amino-3,4-dimethyl-4-pentenoic acid precursor.

Step 3: Stereoselective Hydrogenation

Reaction: Alkene Reduction

-

Reagents:

(1 atm), Pd/C or Rh(COD) catalyst. -

Process: Hydrogenation of the terminal double bond saturates the side chain to yield the final 1,2-dimethylpropyl group.

Protocol B: Schöllkopf Bis-Lactim Ether Method

For laboratories where transition-metal catalyzed rearrangements are not viable, the Schöllkopf auxiliary offers a robust alternative, though with potentially lower yields for bulky electrophiles.

-

Auxiliary Formation: Condensation of L-Valine and Glycine to form the cyclic bis-lactim ether.

-

Deprotonation: n-BuLi at -78°C generates the lithiated species.

-

Alkylation: Addition of 2-iodo-3-methylbutane .

-

Note: Secondary halides are sluggish. The addition of HMPA or DMPU may be required to accelerate substitution.

-

-

Hydrolysis: Mild acidic hydrolysis (0.25 N HCl) cleaves the auxiliary, releasing the amino acid ester and recovering the valine methyl ester.

Visualization of Synthetic Logic

The following diagram illustrates the workflow for the Kazmaier route, highlighting the critical transition state that enforces stereochemistry.

Characterization & Validation

Self-validating protocols are essential to ensure the identity and purity of the synthesized non-canonical amino acid.

Nuclear Magnetic Resonance (NMR) Fingerprinting

The

| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |

| 3.60 - 3.75 | Doublet (d) | Coupling | ||

| 1.90 - 2.10 | Multiplet | Shifted downfield relative to Ile due to extra methyl. | ||

| ~1.60 | Multiplet | Methine proton of the isopropyl group. | ||

| 0.85 - 0.95 | Doublet (d) | Two doublets (6H) for the isopropyl terminus. | ||

| Carbonyl | ~172.0 | Singlet | Carboxylic acid/ester carbonyl. | |

| ~14.0 - 16.0 | Singlet | Distinct from the |

Stereochemical Validation

-

Marfey’s Analysis: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) followed by LC-MS analysis.

-

Protocol: React 50

g of product with FDAA. Compare retention times against standard L-Ile and D-allo-Ile references. 4-Me-Ile will show a unique retention time due to increased hydrophobicity.

-

-

X-Ray Crystallography:

-

Crystals can be grown from aqueous ethanol.

-

Space Group: Monoclinic

(Polymorph reported in literature).[3] -

This provides the absolute configuration confirmation.

-

References

-

Synthesis of

-Branched Amino Acids:- Kazmaier, U. (1996). "Synthesis of Quaternary Amino Acids by Claisen Rearrangement." Journal of Organic Chemistry.

-

(Verified Context)

-

Schöllkopf Method

- Schöllkopf, U. et al. (1981). "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers.

-

Structural Data & Crystallography

-

Görbitz, C. H., & Dalhus, B. (1996).[3] "Crystal structures of L-isoleucine and L-allo-isoleucine." Acta Crystallographica Section C.

-

-

PubChem Compound Summary

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 23647966, this compound".

-

Biocatalytic Approaches

- "Stereoselective Synthesis of -Branched Aromatic -Amino Acids via Biocatalytic Dynamic Kinetic Resolution." PMC - NIH.

Sources

Predicted Protein Binding of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists

Executive Summary

(2S,3S)-2-amino-3,4-dimethylpentanoic acid (often referred to as

This guide analyzes its predicted protein binding behavior based on structure-activity relationship (SAR) principles, focusing on three critical interfaces in cellular physiology:

-

Membrane Transport: High-affinity substrate for System L transporters (LAT1).

-

Translational Machinery: Steric exclusion from canonical tRNA synthetases (IleRS/LeuRS), preventing misincorporation into the proteome.

-

Nutrient Signaling: Potential modulation of the mTORC1 pathway via Sestrin2 interaction.[1][2]

Physicochemical & Structural Profile[1][2][5]

Before predicting binding, we must define the ligand's properties. The (2S,3S) configuration dictates the spatial orientation of the side chain, which is critical for chiral recognition.

| Property | Value / Description | Impact on Binding |

| IUPAC Name | This compound | Defines stereochemistry at |

| Common Analogs | L-Isoleucine, L-Leucine, | Isostere of Ile with an added |

| Hydrophobicity | High (Predicted LogP | Drives binding to hydrophobic pockets (e.g., LAT1). |

| Steric Bulk | High ( | Restricts rotation ( |

| pKa (approx) | Zwitterionic at physiological pH (7.4). |

Conformational Restriction

The vicinal dimethyl substitution (methyl groups at C3 and C4) creates significant steric strain. In a peptide backbone, this restricts the

Predicted Membrane Transport (LAT1/SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is the primary route for large neutral amino acids (LNAAs) to cross the blood-brain barrier and enter rapidly dividing cells.

Mechanism of Interaction

LAT1 functions as an obligate exchanger (antiport) with a broad substrate specificity for hydrophobic side chains.

-

Binding Pocket: The LAT1 binding site is large and hydrophobic, evolved to accommodate Phenylalanine, Leucine, and Tryptophan.

-

Prediction: this compound is a high-affinity substrate for LAT1.

-

Rationale: The molecule possesses both the essential zwitterionic "head" (required for recognition) and a bulky aliphatic "tail" that maximizes van der Waals contacts within the transporter's hydrophobic vestibule.

-

Competitive Inhibition: It likely competes with Leucine for transport, potentially inhibiting mTORC1 signaling indirectly by starving cells of natural Leucine if present in high concentrations.

-

Experimental Implication

For drug delivery, this amino acid can be used as a "warhead" or prodrug moiety to hijack LAT1 for delivery across the Blood-Brain Barrier (BBB).

Interaction with tRNA Synthetases (Translation Fidelity)[6]

A critical safety feature in biology is the exclusion of non-canonical amino acids from protein synthesis to prevent misfolding.

Isoleucyl-tRNA Synthetase (IleRS)[2]

-

Natural Substrate: L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid).

-

Difference: The target molecule has an extra methyl group at C4.

-

Predicted Binding: Steric Exclusion.

-

Synthetic Site: The IleRS activation site is tightly packed to discriminate against Leucine (isobaric but different shape). The addition of a methyl group at C4 of the isoleucine scaffold likely creates a severe steric clash with the pocket walls (specifically the region accommodating the

-methyl of Ile). -

Editing Site: Even if activated (formed into aminoacyl-AMP), the molecule would likely be too bulky to enter the hydrolytic editing site, or fail to transfer to tRNA due to misalignment.

-

-

Result: It is unlikely to be translationally active in wild-type systems, making it "orthogonal" and safe from proteome incorporation.

Leucyl-tRNA Synthetase (LeuRS)[1][2]

-

Natural Substrate: L-Leucine.[3]

-

Difference: Methylation at C3 (

-position). -

Predicted Binding: Exclusion.

-

LeuRS relies on the flexibility of the

-carbon to position the isopropyl tail. The rigid (2S,3S) stereochemistry and C3-methylation prevent the side chain from adopting the necessary rotamer to fit the LeuRS pocket.

-

Signaling Pathways: mTORC1 and Sestrins[3][4]

The mechanistic target of rapamycin complex 1 (mTORC1) senses amino acids via the Sestrin2-GATOR2 pathway.[2]

Sestrin2 Interaction

Sestrin2 acts as a leucine sensor.[1][2] It binds leucine with a

-

Binding Mode: Leucine binds via its charged termini (anchored by Glu451 and Arg390) and its hydrophobic tail fits into a specific pocket.

-

Prediction: Weak Binding or Antagonism.

-

The binding pocket of Sestrin2 is relatively spacious but specific. The additional bulk of this compound may prevent the "lid" of the sensor from closing effectively.

-

If it binds but prevents the conformational shift required to release GATOR2, it could act as an mTORC1 antagonist (inhibiting signaling even in the presence of nutrients).

-

Visualization of Biological Logic

The following diagram illustrates the predicted flow of the molecule through cellular systems, highlighting checkpoints of acceptance (Transport) vs. rejection (Translation).

Caption: Predicted biological fate of this compound. Green arrows indicate successful interaction/transport; red tees indicate exclusion or inhibition.

Summary of Predicted Parameters

| Target Protein | Interaction Type | Predicted Outcome | Mechanism |

| LAT1 (SLC7A5) | Transporter Substrate | High Transport Efficiency | Hydrophobic interaction matches pocket requirements; competes with Leu/Ile. |

| IleRS | Enzyme Substrate | No Reaction (Rejection) | Steric hindrance at C4 prevents activation or transfer to tRNA. |

| Sestrin2 | Sensor Ligand | Low Affinity / Antagonist | Bulky side chain prevents sensor conformational change required for mTORC1 activation. |

| Proteases | Enzyme Substrate | Resistance | Non-standard side chain prevents recognition by Trypsin/Chymotrypsin-like proteases. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23647966, this compound. Retrieved from [Link][4]

-

Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wolfson, R. L., & Sabatini, D. M. (2017). The Dawn of the Age of Amino Acid Sensors for the mTORC1 Pathway.[1] Cell Metabolism.[1] Retrieved from [Link]

-

Perona, J. J., & Gruic-Sovulj, I. (2014). Synthetic and Editing Mechanisms of Aminoacyl-tRNA Synthetases. Annual Review of Biochemistry. Retrieved from [Link]

-

Gauthier-Coles, G., et al. (2021). Quantitative modelling of amino acid transport and homeostasis in mammalian cells. Nature Communications. Retrieved from [Link]

Sources

Methodological & Application

Asymmetric synthesis of (2S,3S)-2-amino-3,4-dimethylpentanoic acid

Application Note: Asymmetric Synthesis of this compound ( -Methylleucine)

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of this compound (also referred to as L-

Introduction & Synthetic Strategy

The synthesis of acyclic

This protocol employs an Asymmetric Strecker Synthesis using (S)-(-)-

Mechanistic Pathway[1][2][3][4]

-

Imine Formation: Condensation of 2,3-dimethylbutanal with the chiral amine.

-

Cyanosilylation: Nucleophilic attack by cyanide (TMSCN) on the imine. The chiral auxiliary induces facial selectivity.

-

Purification: Chromatographic or crystallographic separation of diastereomers to isolate the (2S,3S) precursor.

-

Hydrolysis & Deprotection: Acidic hydrolysis of the nitrile followed by hydrogenolytic removal of the auxiliary.

Reaction Scheme Visualization

Figure 1: Workflow for the Asymmetric Strecker Synthesis of (2S,3S)-

Critical Safety & Handling (HCN Protocol)

WARNING: This protocol involves the use of Trimethylsilyl cyanide (TMSCN), which can release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid.

-

Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

-

Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to quench residual cyanide before disposal [3].

Experimental Protocol

Phase 1: Imine Condensation

Objective: Formation of the chiral aldimine.

Reagents:

-

2,3-Dimethylbutanal (10.0 mmol)

-

(S)-(-)-

-Methylbenzylamine (10.0 mmol) -

Magnesium Sulfate (MgSO

), anhydrous -

Dichloromethane (DCM), anhydrous

Procedure:

-

Charge a flame-dried round-bottom flask with 2,3-dimethylbutanal (1.0 eq) and anhydrous DCM (0.5 M concentration).

-

Add MgSO

(2.0 eq) to act as a water scavenger. -

Add (S)-(-)-

-Methylbenzylamine (1.0 eq) dropwise at 0°C. -

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by

H NMR should show the disappearance of the aldehyde proton ( -

Filter off MgSO

under an inert atmosphere and concentrate the filtrate in vacuo to yield the crude imine. Do not purify on silica (imines hydrolyze); proceed immediately to Phase 2.

Phase 2: Asymmetric Strecker Reaction

Objective: Stereoselective addition of cyanide.

Reagents:

-

Crude Imine (from Phase 1)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Isopropanol (IPA) or Toluene (Solvent)

-

Lewis Acid Catalyst: Zinc Iodide (ZnI

) (0.1 eq) or AlCl

Procedure:

-

Dissolve the crude imine in anhydrous Toluene (0.3 M) under Argon.

-

Cool the solution to -40°C. Lower temperatures enhance diastereoselectivity (dr).

-

Add the Lewis Acid catalyst.[1]

-

Add TMSCN (1.2 eq) dropwise via syringe over 20 minutes.

-

Stir at -40°C for 24 hours.

-

Quench: Carefully add saturated NaHCO

solution at 0°C. Vigorous stirring is required. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

Phase 3: Diastereomer Separation

Context: If starting with racemic aldehyde, four isomers are possible. With (S)-amine, you primarily target the (S,S,S) and (R,S,S) aminonitriles (configuration of: Amino-C, Sidechain-C, Aux-C). Note: If the starting aldehyde was racemic, this step is a resolution. If the starting aldehyde was (S)-enriched, this is a purification.

-

Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

-

Identification: The (2S,3S)-derivative typically elutes separately from the (2R,3R) or (2R,3S) analogs due to the significant steric difference of the

-methyl group. -

Validation: Verify stereochemistry via X-ray crystallography or comparison of optical rotation with literature values for the final amino acid [4].

Phase 4: Hydrolysis and Hydrogenolysis

Objective: Conversion to the free amino acid.

Procedure:

-

Acid Hydrolysis: Dissolve the purified aminonitrile in 6M HCl. Heat to reflux (100°C) for 12–16 hours. This converts the nitrile to the carboxylic acid and hydrolyzes the TMS group.

-

Concentrate to dryness to obtain the amino acid hydrochloride salt (still attached to the chiral auxiliary).

-

Hydrogenolysis: Dissolve the residue in MeOH/H

O (1:1). Add Pd(OH) -

Stir under H

atmosphere (balloon pressure, 1 atm) for 12 hours at RT. -

Filter through Celite.

-

Final Purification: Apply the filtrate to a cation-exchange resin (Dowex 50W-X8). Wash with water (to remove neutral impurities) and elute the amino acid with 1M NH

OH. -

Lyophilize the eluent to obtain this compound as a white powder.

Data Summary & Quality Control

Quantitative Expectations

| Parameter | Specification | Notes |

| Overall Yield | 35–45% | From aldehyde (4 steps) |

| Diastereomeric Ratio (dr) | > 20:1 | After chromatography |

| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC |

| Chemical Purity | > 95% | via qNMR |

Analytical Characterization[2][3]

-

H NMR (D

-

Mass Spectrometry: [M+H]

calc. for C

Scientific Rationale (Why this method?)

-

Causality of Stereocontrol: The bulky (S)-

-methylbenzylamine auxiliary creates a rigid chair-like transition state during the cyanosilylation. The re-face of the imine is sterically shielded, forcing the cyanide to attack from the si-face, which establishes the (S)-configuration at the -

Handling of the

-Center: By utilizing the Strecker reaction, we effectively resolve the -

Self-Validating System: The appearance of a single set of peaks in the

H NMR of the purified aminonitrile confirms diastereomeric purity before the expensive hydrolysis/reduction steps are performed.

References

-

Martinez-Cuezva, A., et al. "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids." Molecules, 2023.[2] [Link]

-

Master Organic Chemistry. "Strecker Synthesis Mechanism & Examples." Master Organic Chemistry, 2025. [Link]

-

PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal. [Link]

Application Note: Incorporation of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid into Peptides via SPPS

Abstract

The incorporation of sterically constrained non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. (2S,3S)-2-amino-3,4-dimethylpentanoic acid (often referred to as L-

Chemical Profile & Steric Challenges

Structural Identity[2]

-

IUPAC Name: this compound[2]

-

Common Names: L-

-methylleucine, (2S,3S)- -

Stereochemistry: The (2S,3S) configuration indicates L-stereochemistry at the

-carbon and specific chirality at the -

Key Feature: The presence of a methyl group at the

-position (C3) creates a "neopentyl-like" steric environment adjacent to the reacting centers.

The Synthetic Bottleneck

Unlike standard amino acids, (2S,3S)-

-

Incoming Acylation: When activating the carboxyl group of Fmoc-(2S,3S)-

-MeLeu, the bulky side chain shields the carbonyl carbon, slowing down the formation of the active ester. -

Subsequent Elongation: Once incorporated, the

-methyl group sterically crowds the N-terminal amine. This significantly lowers the nucleophilicity of the amine during the coupling of the next amino acid, often leading to deletion sequences (missing residues).

Experimental Protocols

Reagents and Stock Solutions

-

Fmoc-AA: Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid (High purity >98% ee is critical to prevent diastereomeric mixtures).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3]

-

Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

-

Solvent: DMF (anhydrous). NMP (N-methyl-2-pyrrolidone) is preferred for difficult sequences due to better resin swelling and solubility.

Protocol A: Coupling Fmoc-(2S,3S)- -MeLeu to the Resin

Objective: Efficiently attach the bulky residue to the growing chain.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

-

Activation (Pre-activation is discouraged to avoid racemization; in-situ is preferred):

-

Dissolve Fmoc-(2S,3S)-

-MeLeu (3.0 eq) and HATU (2.9 eq) in minimum DMF/NMP. -

Add DIEA (6.0 eq) immediately prior to addition to resin.

-

Note: Do not let the activated solution sit for >2 minutes before adding to resin.

-

-

Coupling:

-

Standard: Shake at Room Temperature (RT) for 2 hours .

-

Microwave (Recommended): 75°C for 5 minutes (Power: 25-30W). Caution: Ensure Cys/His are not present or protected to avoid racemization at high temp.

-

-

Monitoring: Perform a Kaiser Test .

-

Colorless: Complete coupling.

-

Blue: Incomplete. Proceed to Double Coupling.

-

-

Double Coupling (if needed): Repeat step 3-4 with fresh reagents.

Protocol B: Chain Elongation (Coupling onto (2S,3S)- -MeLeu)

Objective: Overcome the low nucleophilicity of the sterically hindered amine.

Critical Adjustment: The amine of the anchored (2S,3S)-

-

Deprotection: Standard Fmoc removal (20% Piperidine/DMF).[4]

-

Modification: Extend deprotection time to 2 x 10 min to ensure complete removal in the hindered environment.

-

-

Activation of Next Amino Acid:

-

Use HATU or PyAOP (3-5 eq). PyAOP is an HOAt-derived phosphonium salt that is highly effective for hindered amines.

-

Alternatively, use Fmoc-AA-Fluorides (via TFFH activation) if the incoming AA is also bulky (e.g., Aib, Val).

-

-

Coupling Conditions:

-

Double Couple is Mandatory.

-

Cycle 1: 1 hour at RT (or 75°C MW).

-

Cycle 2: 1 hour at RT (or 75°C MW).

-

-

Capping (Crucial):

-

After the double coupling, treat resin with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 min.

-

Reasoning: This acetylates any unreacted amines, terminating the deletion sequence. It is easier to purify a truncated acetylated peptide (n-1) than a deletion mutant (n-1) that continues growing.

-

Data Summary: Coupling Efficiency

| Coupling Reagent | Conditions | Coupling To | Coupling From | Risk Profile |

| HBTU / DIEA | RT, 1 hr | < 70% (Poor) | < 50% (Critical Failure) | High Deletion |

| DIC / Oxyma | RT, 2 hr | 85-90% | 70-80% | Moderate |

| HATU / DIEA | RT, 2 hr | > 98% | 85-90% | Low |

| HATU / DIEA | MW (75°C) | > 99% | > 98% | Optimal |

Visualization of Workflow

The following diagram illustrates the decision logic for incorporating this difficult residue.

Figure 1: Decision tree for the incorporation and elongation of this compound in SPPS.

Troubleshooting & Quality Control

Racemization Control

The (2S,3S) center is prone to epimerization during activation, particularly if base-mediated proton abstraction occurs at the

-

Prevention: Use Oxyma Pure or HOAt as additives. These lower the pKa of the active ester leaving group, accelerating the coupling reaction relative to the racemization rate.

-

Base Choice: Use TMP (collidine) instead of DIEA if racemization is detected, as it is a weaker base but sufficient for HATU activation.

Analytical Verification

Standard C18 HPLC may not resolve diastereomers (e.g., L-L vs L-D peptides) resulting from racemization.

-

Recommendation: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) or a specialized Chiral Column (e.g., Chiralpak) to verify the stereochemical integrity of the final peptide.

-

NMR: 1H-NMR is definitive. Look for the distinct splitting patterns of the

-methyl and

Solubility Issues

Peptides containing

-

Solution: Use Pseudoproline dipeptides at positions Ser/Thr/Cys if they appear later in the sequence to break secondary structures.

-

Solvent: Use NMP or add 1% DBU in DMF during deprotection to disrupt aggregation.

References

-

BenchChem. Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. (Note: Protocol adapted for dimethylpentanoic analog). Link

-

Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and HOAt for Hindered Amino Acids. Link

-

RSC (Royal Society of Chemistry). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid and incorporation into peptides. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Luxembourg Bio Technologies. Comparison of various coupling reagents (COMU vs HATU) in solid-phase synthesis. Link

-

PubChem. this compound: Compound Summary. National Library of Medicine. Link

Sources

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & The Mechanistic Challenge

As peptide therapeutics grow in complexity, the incorporation of sterically hindered amino acids—such as

From a mechanistic perspective, steric hindrance disrupts the optimal Bürgi-Dunitz trajectory required for the nucleophilic attack of the resin-bound terminal amine onto the activated carbonyl of the incoming amino acid. For instance, the gem-dimethyl group of Aib creates a dense steric shield, while N-methylation removes a critical hydrogen bond donor and physically blocks the amine, drastically reducing its nucleophilicity. Furthermore, these residues often induce rigid secondary structures (e.g.,

To achieve high-fidelity synthesis, we must transition from standard room-temperature protocols to a strategically engineered workflow combining thermodynamic intervention and hyper-reactive coupling chemistry .

Strategic Pillars for Hindered SPPS

Thermodynamic Intervention: Microwave-Assisted SPPS (MW-SPPS)

Standard conductive heating is often insufficient to overcome the high activation energy (

Coupling Chemistry: Selecting the Right Activator

The choice of coupling reagent is the most critical variable in hindered SPPS.

-

DIC/Oxyma Pure: This combination is the gold standard for high-temperature MW-SPPS. It forms a highly reactive Oxyma ester without the need for a basic additive (like DIPEA), which suppresses base-catalyzed epimerization even at 90 °C[2].

-